molecular formula C13H8O2S B8251904 Thioxanthone 10-oxide CAS No. 7605-15-4

Thioxanthone 10-oxide

Cat. No.: B8251904
CAS No.: 7605-15-4
M. Wt: 228.27 g/mol
InChI Key: YEZOVIIHKKPUOS-UHFFFAOYSA-N
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Description

Thioxanthone 10-oxide is a derivative of thioxanthone, an aromatic ketone known for its significant role in photochemistry. This compound is characterized by the presence of an oxygen atom at the 10th position, which imparts unique photophysical properties to the compound. This compound is widely recognized for its high triplet energy and relatively long triplet lifetime, making it a valuable photocatalyst in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thioxanthone 10-oxide typically involves the oxidation of preassembled thioxanthones. One common method is the Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. This transformation provides a straightforward route to this compound and its derivatives .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic strategies, such as the Pd-catalyzed sulfonylative homocoupling mentioned above. This method is favored for its efficiency and compatibility with various functional groups, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Thioxanthone 10-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thioxanthone, and various substituted thioxanthone derivatives .

Mechanism of Action

The mechanism of action of thioxanthone 10-oxide primarily involves its role as a photocatalyst. Upon visible light irradiation, this compound is excited to its triplet state, which can then participate in various photochemical reactions. The excited triplet state can undergo reduction or oxidation, facilitating the formation of radical intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Thioxanthone 10-oxide is often compared with other aromatic ketones such as benzophenone and xanthone. Compared to these compounds, this compound exhibits higher triplet energy and a longer triplet lifetime, making it more efficient in photochemical reactions. Similar compounds include:

This compound stands out due to its unique photophysical properties and versatility in various scientific and industrial applications.

Properties

IUPAC Name

10-oxothioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2S/c14-13-9-5-1-3-7-11(9)16(15)12-8-4-2-6-10(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZOVIIHKKPUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312321
Record name 10lambda~4~-Thioxanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-15-4
Record name Thioxanthone 10-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10lambda~4~-Thioxanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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